molecular formula C23H31N5O2 B11253854 3-cyclopentyl-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)propanamide

3-cyclopentyl-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)propanamide

Cat. No.: B11253854
M. Wt: 409.5 g/mol
InChI Key: WZDPPZHEJKKQKE-UHFFFAOYSA-N
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Description

3-CYCLOPENTYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPENTYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the morpholine group, and the coupling of the cyclopentyl group. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This step often involves the reaction of appropriate precursors under conditions that facilitate the formation of the pyrimidine ring.

    Introduction of the Morpholine Group: This can be achieved through nucleophilic substitution reactions where the morpholine ring is introduced to the pyrimidine moiety.

    Coupling of the Cyclopentyl Group: The final step involves coupling the cyclopentyl group to the rest of the molecule, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPENTYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-CYCLOPENTYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a kinase inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-CYCLOPENTYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • Propanamide, 3-cyclopentyl-N-methyl-

Uniqueness

3-CYCLOPENTYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H31N5O2

Molecular Weight

409.5 g/mol

IUPAC Name

3-cyclopentyl-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]propanamide

InChI

InChI=1S/C23H31N5O2/c1-17-16-21(28-12-14-30-15-13-28)27-23(24-17)26-20-9-7-19(8-10-20)25-22(29)11-6-18-4-2-3-5-18/h7-10,16,18H,2-6,11-15H2,1H3,(H,25,29)(H,24,26,27)

InChI Key

WZDPPZHEJKKQKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CCC3CCCC3)N4CCOCC4

Origin of Product

United States

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